molecular formula C8H7N3OS B1269557 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 32058-82-5

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1269557
CAS No.: 32058-82-5
M. Wt: 193.23 g/mol
InChI Key: FIGMOSDEYMCQLX-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring fused with a thiol group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Schiff bases, imines.

Scientific Research Applications

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an oxadiazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and a broad spectrum of applications in various fields.

Properties

IUPAC Name

5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGMOSDEYMCQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352013
Record name 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32058-82-5
Record name 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
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5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
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5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Customer
Q & A

Q1: What is the mechanism by which APOT inhibits corrosion on mild steel?

A: Research indicates that APOT acts as a mixed-type corrosion inhibitor on mild steel in acidic environments []. The inhibition mechanism involves adsorption of APOT molecules onto the metal surface, forming a protective film that hinders the corrosive agents from reaching the metal. This adsorption process is supported by electrochemical impedance spectroscopy (EIS) data, which shows an increase in charge transfer resistance (Rct) and a decrease in double layer capacitance (Cdl) with increasing APOT concentration []. The adsorption behavior of APOT on mild steel aligns with the Langmuir adsorption isotherm [].

Q2: How does the structure of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol compare to its derivative, 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), and how do these structural differences impact their corrosion inhibition properties?

A2: Both APOT and MPOT share the core structure of 1,3,4-oxadiazole-2-thiol. The key difference lies in the substituent at the 5-position of the oxadiazole ring. APOT possesses a 4-aminophenyl group, while MPOT has a 4-methylphenyl group at this position. This structural difference, specifically the presence of the amino group in APOT, influences its interaction with the metal surface. The amino group can participate in stronger interactions, such as hydrogen bonding, with the metal surface compared to the methyl group in MPOT. These stronger interactions could potentially contribute to a more stable and effective protective film, leading to enhanced corrosion inhibition by APOT. Further research is needed to directly compare the inhibition efficiencies of APOT and MPOT and definitively correlate the structural differences to their performance.

Q3: Has this compound shown potential for any biological applications?

A: While the provided research focuses on the corrosion inhibition properties of APOT [], a related study investigates the antimicrobial activity of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, synthesized from APOT as a starting material []. This suggests that APOT and its derivatives could hold promise for broader applications, including potential use in pharmaceutical development. Further research is necessary to fully explore the biological activity and safety profile of APOT and its derivatives.

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